2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a difluorobenzene ring, a pyrrolidinone moiety, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the Sigma-1 receptor It binds to this receptor and modifies its activity, influencing the regulation of Ca2+ ion influx and other functions
Biochemical Pathways
The compound’s action on the Sigma-1 receptor affects various biochemical pathways, particularly those involving neurotransmitters such as acetylcholine, glutamate, and noradrenaline . By modulating the Sigma-1 receptor, the compound can influence these pathways and their downstream effects, potentially leading to potent anti-seizure, antidepressant, or cognition-enhancing effects .
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its modulation of the Sigma-1 receptor. By influencing this receptor, the compound can affect various cellular functions and pathways, potentially leading to changes in neuronal activity and other cellular processes . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s interaction with the Sigma-1 receptor and its subsequent effects can be affected by the presence of endogenous or exogenous agonists . Additionally, the compound’s pharmacokinetic properties, such as its bioavailability, can be influenced by factors such as pH, temperature, and the presence of other substances in the body .
Biochemical Analysis
Biochemical Properties
Compounds containing a pyrrolidine ring are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the spatial orientation of substituents on the pyrrolidine ring .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorobenzene Ring: The difluorobenzene ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a fluorinated benzene derivative.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluorophenyl isocyanate
- 2-(2,4-difluorophenyl)pyridine
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino
Uniqueness
2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzene ring enhances its stability and reactivity, while the pyrrolidinone moiety contributes to its biological activity. The sulfonamide group is known for its antimicrobial properties, making this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
2,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-11-3-8-15(14(18)10-11)24(22,23)19-12-4-6-13(7-5-12)20-9-1-2-16(20)21/h3-8,10,19H,1-2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERHCADIFMXCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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